2-Amino-4-hydroxyethylaminoanisole sulfate

Description

Contextualization within Aromatic Amine Derivative Chemistry

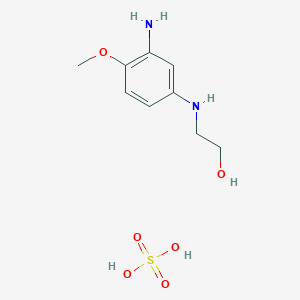

2-Amino-4-hydroxyethylaminoanisole sulfate (B86663) belongs to the broad class of organic compounds known as aromatic amines, or arylamines. unacademy.comwikipedia.org These compounds are characterized by an amino group (-NH2) or a substituted amino group attached to an aromatic ring. fiveable.me The structure of 2-Amino-4-hydroxyethylaminoanisole features a benzene (B151609) ring substituted with four key functional groups: a primary amino group (-NH2), a methoxy (B1213986) group (-OCH3), and a (2-hydroxyethyl)amino group (-NHCH2CH2OH), with the entire molecule existing as a sulfate salt.

This multi-functional nature places it within a specialized subgroup of aromatic amines, often used as precursors and intermediates in the synthesis of more complex molecules, particularly dyes. wikipedia.orgsundarbanmahavidyalaya.in Unlike simpler aromatic amines like aniline, its reactivity is influenced by the interplay of its various substituents. The electron-donating effects of the amino and methoxy groups activate the aromatic ring, making it susceptible to electrophilic substitution, a key characteristic in its primary application. fiveable.me

Physicochemical Properties of 2-Amino-4-hydroxyethylaminoanisole Sulfate

| Property | Value |

|---|---|

| CAS Number | 83763-48-8 |

| Molecular Formula | C₉H₁₆N₂O₆S |

| Molecular Weight | 280.30 g/mol |

| Physical Form | Solid (Grey to Very Dark Grey) |

| Melting Point | 150-154 °C |

| Water Solubility | 81.9 g/L at 20 °C |

| LogP | 0.59 at 20 °C |

Data sourced from references chemicalbook.comchemicalbook.com.

Scope and Research Objectives for Chemical Investigations

Ongoing chemical research involving this compound is focused on several key objectives aimed at optimizing its performance and understanding its chemical behavior.

One major area of investigation is the development of analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) and HPLC-tandem mass spectrometry (HPLC-MS/MS) methods have been established to accurately measure its concentration in complex mixtures. cmes.org Research in this area aims to improve the sensitivity and reliability of these methods for quality control and formulation analysis. cmes.org For instance, studies have focused on achieving low detection limits, with one method reporting a limit of 12 μg/g for the sulfate salt in product matrices. cmes.org

Another research objective is the elucidation of reaction kinetics and mechanisms . Understanding the rate at which the coupling reaction occurs is crucial for controlling the final color outcome and ensuring the stability of the formulation. ohiolink.edu Kinetic studies, often using techniques like stopped-flow spectroscopy, help to determine the rate constants of the coupling steps. ohiolink.edu This knowledge allows chemists to predict how changes in pH, reactant concentrations, and temperature will affect the final product.

Furthermore, research is directed at understanding the relationship between molecular structure and final color properties . By systematically modifying the structure of the coupler or pairing it with different primary intermediates, researchers can map how these changes affect the absorption spectrum (and thus the perceived color) of the resulting indo-dye. This research is fundamental to the rational design of new colorants with desired properties, such as improved lightfastness or a wider palette of achievable shades. Investigations by regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) also contribute detailed chemical data and purity specifications, forming a basis for further research. industrialchemicals.gov.au

Structure

3D Structure of Parent

Properties

CAS No. |

83763-48-8 |

|---|---|

Molecular Formula |

C9H16N2O6S |

Molecular Weight |

280.30 g/mol |

IUPAC Name |

(3-azaniumyl-4-methoxyphenyl)-(2-hydroxyethyl)azanium;sulfate |

InChI |

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) |

InChI Key |

GWHLYFOWAINYAH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)[NH2+]CCO)[NH3+].[O-]S(=O)(=O)[O-] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

2-amino-4-hydroxyethylaminoanisole 2-amino-4-hydroxyethylaminoanisole sulfate |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Amino 4 Hydroxyethylaminoanisole Sulfate

Established Multi-Step Synthesis Pathways

The manufacturing process for 2-Amino-4-hydroxyethylaminoanisole sulfate (B86663) is a sequential, multi-step synthesis that begins with a commercially available precursor and involves several key chemical transformations. numberanalytics.com

Precursor Sourcing and Anisole (B1667542) Functionalization Strategies

The primary starting material for the synthesis is 4-methoxyaniline, a readily available commercial chemical. numberanalytics.com The synthesis commences with the functionalization of the anisole ring through a two-step process: acetylation followed by nitration.

First, the amino group of 4-methoxyaniline is protected by acetylation using acetic anhydride. This step is crucial as it deactivates the amino group, preventing unwanted side reactions and directing the subsequent electrophilic substitution to the desired position on the aromatic ring. The resulting intermediate is N-(4-methoxyphenyl)acetamide.

Following acetylation, the anisole ring is functionalized via nitration. The N-(4-methoxyphenyl)acetamide is treated with a mixture of nitric and sulfuric acids. numberanalytics.com The acetylamino group is an ortho-, para-directing activator, leading to the introduction of a nitro group at the position ortho to the acetylamino group, yielding N-(4-methoxy-3-nitrophenyl)acetamide.

Amination and Hydroxyethylation Approaches

The subsequent steps in the synthesis involve the formation of the two distinct amino functionalities and the introduction of the hydroxyethyl (B10761427) group.

The amide group of N-(4-methoxy-3-nitrophenyl)acetamide is first deprotected back to an amine by refluxing in hydrochloric acid. numberanalytics.com This is followed by a series of reactions to introduce the hydroxyethylamino group at the 4-position. The amine is reacted with β-chloroethyl chloroformate, which forms a carbamate (B1207046) intermediate. numberanalytics.com This intermediate is then heated with a base, such as potassium hydroxide, to facilitate an intramolecular cyclization followed by hydrolysis to produce the alcohol, yielding a precursor to the final compound with the desired hydroxyethylamino side chain. numberanalytics.com

The final amination step involves the reduction of the nitro group, which was introduced earlier, to a primary amine. This transformation is typically achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst. numberanalytics.com This step is critical as it creates the primary amino group at the 2-position, a key feature for the compound's function as a hair dye coupler.

Sulfate Formation Mechanisms

The final step in the established synthesis is the formation of the sulfate salt. This is a straightforward acid-base reaction where the synthesized free base, 2-Amino-4-hydroxyethylaminoanisole, is treated with sulfuric acid. numberanalytics.com The basic amino groups on the aromatic ring are protonated by the sulfuric acid, forming the stable sulfate salt. This salt form often improves the handling, stability, and water solubility of the compound, which is advantageous for its application in hair dye formulations.

Established Synthesis Pathway Overview

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride | N-(4-methoxyphenyl)acetamide |

| 2 | Nitration | Nitric acid, Sulfuric acid | N-(4-methoxy-3-nitrophenyl)acetamide |

| 3 | Amide Hydrolysis | Hydrochloric acid | 4-methoxy-3-nitroaniline |

| 4 | Carbamate Formation | β-chloroethyl chloroformate | Chloroethylcarbamate intermediate |

| 5 | Hydroxyethylation | Potassium hydroxide | Alcohol intermediate |

| 6 | Nitro Group Reduction | Raney nickel, H₂ | 2-Amino-4-hydroxyethylaminoanisole |

| 7 | Salt Formation | Sulfuric acid | 2-Amino-4-hydroxyethylaminoanisole sulfate |

Innovations in Synthetic Process Optimization

While the established multi-step synthesis is effective, there is ongoing interest in optimizing the process to improve efficiency, safety, and sustainability. Innovations in automated synthesis and the application of green chemistry principles are key areas of development for the production of aromatic amines used in the cosmetics industry.

Development of Automated Synthesis Protocols

The synthesis of fine chemicals, including hair dye components, is increasingly benefiting from the adoption of automated flow chemistry. These systems offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous intermediates.

For the synthesis of aromatic amines, automated flow platforms can be employed for nitration and hydrogenation steps, which are often highly exothermic and require careful control. Continuous flow reactors can minimize the volume of hazardous reagents at any given time, reducing the risk of runaway reactions. Furthermore, in-line purification and analysis can be integrated into the automated process, allowing for real-time monitoring and optimization of reaction conditions. While specific automated protocols for this compound are not widely published, the principles of automated flow synthesis are directly applicable to its multi-step production.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound production, several areas for improvement exist.

One key area is the reduction of the nitro group. Traditional methods can use stoichiometric reducing agents that generate significant waste. Catalytic hydrogenation, as mentioned in the established pathway, is a greener alternative as it uses molecular hydrogen as the reductant and the catalyst can often be recovered and reused. Research into more efficient and selective catalysts, such as those based on non-precious metals, is an active area of green chemistry.

Another focus of green chemistry is the use of safer solvents. The synthesis of aromatic amines often involves the use of volatile organic solvents. Identifying greener solvent alternatives, such as bio-based solvents or even water, where possible, can significantly reduce the environmental footprint of the process. Furthermore, minimizing the number of synthetic steps through the development of more convergent synthetic routes can also contribute to a greener process by reducing waste and energy consumption. Enzymatic synthesis is also being explored as a green alternative for the production of aromatic amides and amines, offering high selectivity under mild reaction conditions.

Potential Green Chemistry Applications

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of highly selective and recyclable catalysts for hydrogenation. | Reduced metal waste, improved efficiency. |

| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives (e.g., water, bio-solvents). | Reduced environmental impact and improved worker safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

| Use of Renewable Feedstocks | Investigating bio-based precursors as starting materials. | Reduced reliance on petrochemicals. |

| Enzymatic Synthesis | Employing enzymes to catalyze specific steps, such as amidation. | High selectivity, mild reaction conditions, reduced byproducts. |

Control and Characterization of Synthesis Impurities

The manufacturing process of this compound, while designed to maximize yield and purity, can invariably lead to the formation of process-related impurities. These include by-products from side reactions, unreacted starting materials, and intermediates from incomplete reactions. The control and characterization of these impurities are critical to ensure the final product's quality and consistency.

Identification of Process-Related By-products and Residuals

The synthesis of this compound is a multi-step process that begins with 4-methoxyaniline. cir-safety.orgcir-safety.org Throughout the synthesis, which involves nitration, reduction, and other chemical transformations, several potential impurities can be introduced. cir-safety.org Rigorous analysis of final product batches has identified specific by-products, residual starting materials, and synthesis intermediates.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to determine the purity of this compound, which has been reported to be between 99.3% and 100%. cir-safety.org This method is also capable of detecting and quantifying trace-level impurities.

Analysis of various batches has identified the following process-related substances:

4-methoxyaniline : The primary starting material for the synthesis. cir-safety.org

4-methoxy-3-nitroaniline : An intermediate formed during the synthesis pathway. cir-safety.org

2-methoxy-5-nitroaniline : A positional isomer by-product that can arise during the nitration step. cir-safety.org

2,4-diaminoanisole : A by-product that was detected at notable concentrations in several test batches. cir-safety.org

In addition to these reaction-related impurities, residual solvents used during the synthesis are also monitored. However, tests have indicated that solvents such as methanol, ethanol, isopropanol, acetone, ethyl acetate, cyclohexane, methyl ethyl ketone, and monochlorobenzene were below the detection limit of 100 ppm. cir-safety.orgeuropa.eu

The table below summarizes the key identified impurities and their reported concentrations in different batches of this compound. cir-safety.org

| Impurity Name | Type | Reported Concentration (ppm) |

|---|---|---|

| 4-methoxyaniline | Starting Material | < 10 |

| 4-methoxy-3-nitroaniline | Synthesis Intermediate | < 10 |

| 2-methoxy-5-nitroaniline | By-product | < 10 |

| 2,4-diaminoanisole | By-product | 120 - 600 |

Advanced Purification Strategies for Compound Purity

Achieving the high purity level (≥99.3%) reported for this compound necessitates the implementation of advanced and highly effective purification strategies. cir-safety.org These methods are designed to remove the specific process-related impurities identified in the previous section, particularly the more prevalent by-product, 2,4-diaminoanisole. While specific proprietary purification protocols are not detailed in the available literature, standard advanced methodologies for purifying crystalline organic salts in the chemical industry can be described.

Recrystallization: This is a fundamental and powerful technique for purifying solid compounds. For a substance like this compound, a multi-step recrystallization process from a carefully selected solvent or solvent system would be employed. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The effectiveness of this method depends on the solubility differences between the target compound and its impurities. Multiple recrystallization cycles may be necessary to reduce impurities to the parts-per-million (ppm) level.

Preparative Chromatography: While analytical HPLC is used for purity testing, a scaled-up version known as preparative chromatography is a highly effective method for purification. In this technique, the crude compound mixture is passed through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates, allowing for their separation and collection as purified fractions. This method is particularly useful for removing impurities with similar properties to the main compound, which may be difficult to separate by recrystallization alone.

Extraction: Liquid-liquid extraction techniques can be used at various stages of the synthesis to remove certain impurities. By utilizing the differing solubility and acid-base properties of the target compound versus the impurities, they can be partitioned into different liquid phases (e.g., an aqueous phase and an organic solvent phase) and separated.

The selection and combination of these strategies are optimized to ensure the consistent removal of by-products and residuals, leading to the production of high-purity this compound that meets stringent quality specifications.

The table below outlines these advanced purification strategies and their primary applications in the context of this compound.

| Purification Strategy | Principle of Separation | Target Impurities |

|---|---|---|

| Multi-Step Recrystallization | Differential solubility in a chosen solvent system. | By-products and intermediates with different solubility profiles. |

| Preparative Chromatography (e.g., HPLC) | Differential partitioning between a mobile and stationary phase. | Closely related structural isomers and by-products (e.g., 2,4-diaminoanisole). |

| Liquid-Liquid Extraction | Differential solubility and distribution coefficient between two immiscible liquid phases. | Residual starting materials and by-products with different polarity or acid-base properties. |

Mechanistic Investigations of 2 Amino 4 Hydroxyethylaminoanisole Sulfate Reactivity

Oxidative Coupling Reactions in Chromophore Formation

2-Amino-4-hydroxyethylaminoanisole sulfate (B86663) is a crucial component in permanent or oxidative hair dye formulations. cir-safety.orgnih.gov Its primary function is not to act as a dye itself, but as a "coupler" or secondary intermediate. cir-safety.orgmyskinrecipes.com In this role, it reacts with other compounds inside the hair fiber to form large, stable colorant molecules. cosmeticsinfo.org This in-situ color formation is characteristic of oxidative hair dyes and leads to long-lasting hair color. cir-safety.orgcosmeticsinfo.org

Table 1: Components of Oxidative Hair Dye Systems

| Component Type | Role | Example(s) |

| Oxidizing Agent | Activates the precursor | Hydrogen Peroxide |

| Precursor | Forms the initial color base upon oxidation | p-Phenylenediamine |

| Coupler | Reacts with the oxidized precursor to form the final chromophore | 2-Amino-4-hydroxyethylaminoanisole sulfate |

The process of chromophore formation is initiated when the hair dye product, containing precursors and couplers like this compound, is mixed with a developer, which is typically a stabilized solution of hydrogen peroxide. cosmeticsinfo.orgcir-safety.org This mixture is then applied to the hair. cosmeticsinfo.org The hydrogen peroxide has a dual role: it lightens the natural melanin (B1238610) pigment in the hair and, crucially, it oxidizes the precursor molecules. cosmeticsinfo.org

This oxidation step is the key to activating the precursors for the coupling reaction. cir-safety.orgcir-safety.org The oxidized precursor becomes a highly reactive species, ready to bond with the coupler molecule. cir-safety.orgcir-safety.org The small, unreacted precursor and coupler molecules are able to diffuse into the hair shaft before the reaction takes place. cosmeticsinfo.org

Once the precursor, such as p-phenylenediamine, is oxidized by hydrogen peroxide, it forms a reactive diimine intermediate (an activated, imino-iminium precursor). cir-safety.orgcir-safety.org This electrophilic intermediate is then attacked by the electron-rich coupler molecule, this compound, which has nucleophilic sites. cir-safety.orgcir-safety.org

This coupling reaction forms a new, much larger chemical compound. cir-safety.orgcir-safety.org This resulting molecule is the final chromophore, which is responsible for the new hair color. cir-safety.orgcir-safety.org These newly formed dye molecules are so large that they are physically trapped within the structure of the hair shaft, making them unable to be easily washed out. cosmeticsinfo.org This mechanism of forming large, stable chromophores inside the hair is what gives oxidative dyes their permanent character. cosmeticsinfo.org The specific structure of the final chromophore, and thus its color, is determined by the structures of the initial precursor and coupler. cosmeticsinfo.org

Degradation Chemistry and Kinetic Studies

The stability of dye molecules is critical for the quality and safety of hair coloring products. Degradation can occur through various pathways, influenced by the chemical environment.

While detailed studies on the specific degradation pathways of this compound under oxidative stress are not extensively documented in publicly available literature, its chemical structure suggests potential vulnerabilities. As a secondary amine, the compound is susceptible to N-nitrosation, forming N-nitroso compounds. cir-safety.orgnih.gov This reaction can be a degradation pathway if nitrosating agents are present. cir-safety.orgcir-safety.org Regulatory bodies caution that products containing this ingredient should not be used with nitrosating substances to prevent the formation of nitrosamines. cir-safety.orgindustrialchemicals.gov.au

The kinetics of hair dye reactions and their subsequent stability are known to be influenced by several factors.

Temperature: Temperature generally influences the rate of chemical reactions, including both dye formation and degradation. One source indicates the compound is "heat tolerant," but quantitative kinetic studies detailing the effect of temperature on its degradation rate are not available. myskinrecipes.com

Light: Photodegradation is a common pathway for the breakdown of many organic molecules, including dyes. However, specific studies investigating the kinetics of photodegradation for this compound were not identified in the reviewed literature.

Table 2: Potential Factors Influencing Degradation of this compound

| Factor | Influence | Specific Kinetic Data Availability |

| pH | Affects the rate of nitrosation; influences the stability of the final chromophore. cosmeticsinfo.orgcir-safety.org | Not available in reviewed literature. |

| Temperature | Generally affects reaction rates; compound is considered heat tolerant. myskinrecipes.com | Not available in reviewed literature. |

| Light | Potential for photodegradation, a common pathway for organic dyes. | Not available in reviewed literature. |

| Nitrosating Agents | Can lead to the formation of N-nitroso compounds via N-nitrosation. cir-safety.orgcir-safety.org | Dependent on the specific agent and conditions. |

Characterization of Degradation Products

The stability and degradation of this compound are critical aspects of its application in oxidative hair dye formulations. During the hair dyeing process, this compound, acting as a "coupler," undergoes chemical transformation in the presence of an oxidizing agent, typically hydrogen peroxide, and "precursor" molecules, such as p-phenylenediamine. cmes.orgcir-safety.org This reaction leads to the formation of larger, complex colorant molecules that are physically trapped within the hair shaft, thereby imparting a lasting color. cmes.org

While the intended transformation is the formation of these high-molecular-weight dyes, other potential degradation pathways exist. Under oxidative stress, there is a possibility of dealkylation of the hydroxyethyl (B10761427) group or the dissociation of the sulfate moiety to form the free amine. cir-safety.org

Furthermore, as a secondary amine, this compound has the potential to undergo nitrosation to form N-nitroso compounds, particularly in the presence of nitrosating agents. cir-safety.orgeuropa.eu Regulatory bodies advise that this ingredient should not be used in cosmetic products where N-nitroso compounds may form, and they set strict limits on nitrosamine (B1359907) content (≤50 µg/kg) in the raw material. cir-safety.org

The characterization and quantification of this compound and its potential impurities or degradation products in cosmetic formulations are performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a validated method for the determination of this compound in hair dye products. cmes.orgcmes.orgoup.com

The following table summarizes the key parameters of a typical HPLC-MS/MS method used for its detection:

Table 1: Analytical Method for Detection of this compound

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) |

| Stationary Phase | Waters Atlantis® T3 MV Kit chromatographic column |

| Mobile Phase | Gradient elution with a mixture of phosphate (B84403) buffer (containing 10% acetonitrile) and acetonitrile (B52724) |

| Detection Wavelength | 304 nm (Diode Array Detector) |

| Mass Spectrometry Mode | ESI+ and Multiple Reaction Monitoring (MRM) |

| Qualitative Verification | Presence of ion pairs m/z 183.0>138.0 and m/z 183.0>95.2 |

| Detection Limits | 8 µg/g for the free base, 12 µg/g for the sulfate salt |

This data is compiled from a study on the determination of the compound in oxidative hair dye products. cmes.orgcmes.org

Molecular Interactions with Biological Substrates (Focus on Biochemical Mechanisms)

In the biochemical context of oxidative hair dyeing, this compound is understood to interact with peroxidase enzymes. These enzymes can facilitate the oxidation process that is central to color formation. cir-safety.org The compound acts as a substrate for peroxidases, which, in the presence of an oxidizing agent like hydrogen peroxide, catalyze its conversion into reactive intermediates. cir-safety.org These intermediates are then available to react with other precursor molecules to form the final dye compounds. While the role of peroxidases in this process is acknowledged, specific kinetic data, such as Michaelis-Menten constants (K_m) or maximal reaction velocities (V_max), for the interaction of this compound with specific peroxidases (e.g., horseradish peroxidase) are not extensively detailed in the available scientific literature.

Catalases are ubiquitous enzymes that play a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. In the context of hair dyeing, where hydrogen peroxide is used as the primary oxidizing agent, the potential interaction of dye components with catalases present in the skin and hair follicles is a relevant area of investigation. It has been suggested that this compound may interact with catalases. cir-safety.org However, the specific nature of this interaction, whether it involves inhibition, substrate activity, or other forms of modulation of catalase function, is not well-documented in publicly available research. General assays for catalase activity are available and could be employed to study such potential interactions. cellbiolabs.com

The ultimate step in the hair dyeing process is the stable incorporation of the newly formed colorant molecules into the hair's keratin (B1170402) structure. The large dye polymers, formed from the oxidative coupling of this compound and precursor molecules, are believed to be physically entrapped within the cortex of the hair fiber. cmes.org

Computational Chemistry Approaches to 2 Amino 4 Hydroxyethylaminoanisole Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of molecules. nih.gov For 2-Amino-4-hydroxyethylaminoanisole sulfate (B86663), these calculations can predict its behavior as a hair dye precursor.

Molecular Geometry and Electronic Properties: The first step in a computational study is typically the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. nih.gov Using a method like DFT with the B3LYP functional and a basis set such as 6-311G+(d,p), one can obtain a precise geometric model. nih.gov From this optimized structure, a range of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These sites are critical for understanding intermolecular interactions and the initial steps of a chemical reaction.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a key concept for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. For a dye coupler, a high-energy HOMO would indicate a strong tendency to donate electrons during the oxidative coupling reaction. Further analysis using Fukui functions can precisely pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties and Their Significance

| Property | Computational Method | Significance for 2-Amino-4-hydroxyethylaminoanisole sulfate |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G+(d,p)) | Provides the most stable 3D structure, forming the basis for all other property calculations. |

| HOMO Energy | DFT | Indicates the electron-donating capability; crucial for its role as a coupler in oxidative reactions. |

| LUMO Energy | DFT | Indicates the electron-accepting capability; relevant for potential side reactions or degradation. |

| HOMO-LUMO Gap | DFT | A measure of chemical reactivity and stability; a smaller gap implies higher reactivity in the hair dyeing process. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to identify nucleophilic (e.g., amino groups) and electrophilic sites for intermolecular interactions. |

| Fukui Functions | DFT | Quantifies the reactivity of specific atomic sites, predicting where oxidative coupling is most likely to occur. |

Molecular Dynamics Simulations of Compound Behavior and Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. dovepress.combiorxiv.org For this compound, MD simulations can model its behavior in a complex hair dye formulation and its interaction with the hair fiber itself.

Simulating the System: An MD simulation begins by constructing a simulation box containing the molecule of interest along with surrounding molecules, such as water, solvents, and potentially other components of a dye formulation or even a model of a keratin (B1170402) protein fiber. nih.gov The interactions between atoms are described by a set of parameters known as a force field. The simulation proceeds by calculating the forces on each atom and solving Newton's equations of motion, tracking the position and velocity of every atom over time. dovepress.com The process typically involves an initial energy minimization, followed by a period of equilibration where the temperature and pressure are stabilized (often using NVT and NPT ensembles), and finally, a production run from which data is collected for analysis. dovepress.com

Analyzing Compound Behavior: By analyzing the trajectory from an MD simulation, researchers can gain insights into several aspects of the compound's behavior. biorxiv.org For example, the simulation can reveal how the molecule diffuses through the solvent, its conformational flexibility, and its preferred orientations. Key metrics such as the Radius of Gyration (Rg) can describe the molecule's compactness, while the Solvent Accessible Surface Area (SASA) quantifies its exposure to the solvent. dovepress.com Most importantly, MD simulations can detail the non-covalent interactions, such as hydrogen bonds and salt bridges, between the dye molecule and other components, like the keratin structure of hair. biorxiv.org This information is vital for understanding how the dye penetrates the hair shaft and the stability of the resulting color.

Table 2: Steps in a Molecular Dynamics Simulation and Key Insights

| Simulation Step | Description | Insights Gained for this compound |

| System Setup | Placing the molecule in a simulation box with solvent (e.g., water) and defining the force field. | Creates a realistic model of the compound in an aqueous environment, typical of a hair dye solution. |

| Energy Minimization | Adjusting atomic coordinates to find a low-energy starting configuration and remove steric clashes. | Ensures the stability of the simulation from the outset. |

| Equilibration (NVT/NPT) | Gradually bringing the system to the desired temperature and pressure. | Prepares the system for the production run by achieving thermal and pressure equilibrium. dovepress.com |

| Production Run | Simulating the system for an extended period (nanoseconds to microseconds) to collect trajectory data. | Generates data on the dynamic behavior of the molecule, its conformational changes, and interactions. dovepress.com |

| Trajectory Analysis | Analyzing atomic positions and velocities over time to calculate properties like RMSD, Rg, SASA, and H-bonds. | Reveals how the molecule interacts with water and keratin, its diffusion characteristics, and the stability of its binding within the hair fiber. dovepress.com |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, can accurately predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. This is a powerful tool for structural confirmation and for interpreting experimental data.

Vibrational and NMR Spectra: DFT calculations can be used to compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed spectrum with experimental results, one can confirm the molecular structure and the presence of specific functional groups, such as the amino (-NH2), hydroxyl (-OH), and ether (-OCH3) groups in this compound. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These calculations predict the resonance frequencies of specific nuclei (e.g., ¹H, ¹³C) in the molecule, which are highly sensitive to the local electronic environment. Predicted NMR spectra can aid in the assignment of peaks in experimental spectra, providing unambiguous confirmation of the compound's chemical structure. nih.gov While experimental techniques like HPLC-MS/MS are used for detection and quantification, computational spectroscopy provides a foundational understanding of the spectral features. cmes.org

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Property | Computational Method | Information Provided |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Identifies characteristic stretching and bending modes of functional groups (O-H, N-H, C-O, etc.). |

| Raman Spectroscopy | Vibrational Frequencies | DFT | Complements IR spectroscopy, providing information on symmetric vibrations and the overall molecular backbone. |

| NMR Spectroscopy | Chemical Shifts | DFT (with GIAO method) | Predicts the ¹H and ¹³C chemical shifts, aiding in the structural elucidation and assignment of experimental data. |

| UV-Vis Spectroscopy | Electronic Transitions | TD-DFT | Predicts the wavelengths of maximum absorption (λmax), which relates to the color of the final dye molecule. |

Reaction Pathway Modeling and Transition State Analysis for Oxidative Processes

The function of this compound as a dye coupler relies on its chemical reaction inside the hair fiber. It reacts with a developer (another dye precursor) in the presence of an oxidizing agent, typically hydrogen peroxide, to form a larger, colored polymer. Computational chemistry can model this complex oxidative process to understand its mechanism and efficiency.

Mapping the Reaction Pathway: Using quantum mechanical methods, a potential energy surface (PES) for the reaction can be mapped out. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the location of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The transition state structure provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy and Reaction Kinetics: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction, which is desirable in a hair dyeing process. Modeling can be extended to explore different possible reaction pathways, for example, how the initial oxidation occurs and how the subsequent coupling with another dye molecule proceeds. copernicus.org This analysis can help in understanding why certain couplers are more effective than others and can guide the design of new dye molecules with improved performance.

Table 4: Key Elements of Reaction Pathway Modeling

| Component | Computational Approach | Significance for Oxidative Dyeing |

| Reactant/Product Structures | Geometry Optimization (DFT) | Defines the starting and ending points of the chemical transformation. |

| Transition State (TS) Search | TS Optimization Methods | Identifies the critical molecular configuration at the peak of the energy barrier, revealing the mechanism of bond formation. |

| Activation Energy (Ea) | Energy Calculation (DFT) | Quantifies the energy barrier for the reaction, providing insight into the reaction speed at a given temperature. |

| Reaction Coordinate | Intrinsic Reaction Coordinate (IRC) | Traces the lowest energy path from reactants to products through the transition state, confirming the reaction mechanism. |

| Intermediate Identification | Geometry Optimization (DFT) | Locates any stable molecules formed during the multi-step reaction process, providing a complete picture of the mechanism. |

Future Research Directions and Advanced Methodological Integration

Exploration of Novel Green Synthetic Routes with Enhanced Atom Economy

The current synthesis of 2-Amino-4-hydroxyethylaminoanisole sulfate (B86663) can be a multi-step process. cir-safety.org Green chemistry principles, particularly the concept of atom economy, offer a framework for developing more efficient and environmentally benign synthetic routes. jocpr.comnih.gov Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.com

Current synthetic methods for analogous aromatic amines may have lower atom economies, generating significant waste. rsc.org Future research should focus on developing novel synthetic pathways for 2-Amino-4-hydroxyethylaminoanisole sulfate that improve atom economy. This could involve the use of catalytic processes over stoichiometric ones, which are known to improve atom economy significantly. rsc.org For example, exploring catalytic C-H amination reactions could provide a more direct and atom-economical route to aromatic amines.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Route for a Generic Aromatic Amine

| Feature | Traditional Synthesis (e.g., Nitration followed by Reduction) | Potential Green Synthesis (e.g., Catalytic Amination) |

| Starting Materials | Benzene (B151609) derivative, Nitrating agents, Reducing agents | Benzene derivative, Aminating agent, Catalyst |

| Byproducts | Inorganic salts, Water | Water (often the only byproduct) |

| Atom Economy | Often below 50% | Potentially >80% |

| Environmental Impact | High, due to hazardous reagents and waste | Low, due to reduced waste and milder conditions |

This table presents a generalized comparison and specific values would depend on the exact reaction conditions and reagents.

Development of In-situ Spectroscopic Monitoring Techniques for Reaction Progress

Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics and the formation of intermediates. In-situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable data without the need for sample extraction. mt.com

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the synthesis. researchgate.netresearchgate.net For instance, the disappearance of the characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the product can be monitored to determine reaction rates and endpoints. nih.gov This real-time data is invaluable for process optimization, ensuring complete conversion and minimizing the formation of impurities.

Table 2: Potential In-situ Spectroscopic Techniques for Monitoring Synthesis

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |

| FTIR Spectroscopy | Changes in functional groups (e.g., C=O, N-H) | Monitoring the conversion of starting materials and formation of intermediates and the final product. |

| Raman Spectroscopy | Vibrational modes of molecules, particularly non-polar bonds | Complementary to FTIR, useful for monitoring reactions in aqueous media. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, changes in conjugation | Tracking the formation of chromophoric intermediates and the final aromatic amine product. |

Advanced Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. oup.comacs.orgacs.orgresearchgate.net These computational tools can be used to predict the properties and reactivity of molecules, accelerating the discovery and development of new compounds and processes.

For this compound, ML models could be developed to predict various properties, such as its solubility, stability, and even its performance as a hair dye coupler. Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be trained on existing data for a wide range of aromatic amines to predict the properties of novel, unsynthesized derivatives. nih.gov This predictive capability can guide the design of new couplers with improved performance or safety profiles. Furthermore, AI algorithms can be used to retrospectively analyze synthetic pathways and propose novel, more efficient routes for the synthesis of this compound.

Table 3: Applications of Machine Learning in the Study of Aromatic Amines

| ML Application | Description | Relevance to this compound |

| QSAR Modeling | Predicts biological activity or chemical properties based on molecular structure. nih.gov | Predicting the color, fastness, and potential toxicity of new hair dye formulations containing derivatives of the compound. |

| Predictive Synthesis | AI algorithms analyze known reactions to predict the outcome of new reactions or propose synthetic routes. | Identifying more efficient and sustainable synthetic pathways. |

| Property Prediction | Predicts physicochemical properties like solubility, melting point, and spectral characteristics. | Accelerating the characterization of new derivatives and optimizing formulation processes. |

Interdisciplinary Research with Materials Science for Novel Applications of Aromatic Amines

While this compound is primarily used in cosmetics, its chemical structure as an aromatic amine suggests potential applications in materials science. numberanalytics.comresearchgate.net Aromatic amines are known precursors to a variety of functional materials, including conductive polymers, dyes for optical applications, and corrosion inhibitors. researchgate.net

Interdisciplinary research combining chemistry and materials science could explore the potential of this compound and its derivatives in these areas. For example, its ability to undergo oxidative polymerization could be investigated for the development of new conductive or electrochromic materials. The presence of hydroxyl and amine groups could also make it a candidate for creating novel supramolecular structures or as a building block for metal-organic frameworks (MOFs). Exploring these avenues could lead to the discovery of new, high-value applications for this class of compounds beyond the cosmetics industry. Aromatic amines have also been investigated for their potential in carbon dioxide absorption. advanceseng.com

Table 4: Potential Materials Science Applications of Aromatic Amine Derivatives

| Application Area | Potential Role of Aromatic Amine Derivatives |

| Conductive Polymers | As monomers for electropolymerization to create conductive coatings or films. researchgate.net |

| Organic Dyes | For use in dye-sensitized solar cells or as fluorescent probes. |

| Corrosion Inhibitors | The amine and aromatic functionalities can adsorb onto metal surfaces, protecting them from corrosion. |

| Carbon Capture | As a component in novel absorbent materials for CO2 capture. advanceseng.com |

Q & A

Q. What analytical methods are recommended for structural characterization of 2-amino-4-hydroxyethylaminoanisole sulfate?

Answer: Structural elucidation requires a combination of techniques:

- X-ray crystallography to resolve the sulfate salt’s coordination geometry and hydrogen-bonding network, as demonstrated in crystallographic studies of related aromatic amine sulfates .

- Nuclear Magnetic Resonance (NMR) to confirm proton environments, particularly the hydroxyethylamino and methoxy groups. Use - and -NMR in DO or DMSO-d to avoid interference from exchangeable protons .

- Mass spectrometry (HRMS) for molecular weight confirmation (theoretical m/z: 280.30 for ) .

Q. How can researchers quantify trace impurities like nitrosamines in this compound?

Answer: Use HPLC-UV or LC-MS/MS with the following parameters:

- Column: C18 reverse-phase.

- Mobile phase: Gradient of 0.1% formic acid in water and acetonitrile.

- Detection: UV at 254 nm for nitrosamines (e.g., NDELA) .

- Validation: Spike recovery tests (80–120%) and limit of detection (LOD) ≤ 0.1 ppm .

Advanced Research Questions

Q. How does oxidative stability of this compound impact its application in hair dye formulations?

Answer: Under oxidative conditions (e.g., hydrogen peroxide in hair dyes), the compound degrades via:

- Dealkylation of the hydroxyethyl group.

- Sulfate dissociation to form free amines, which may react with couplers (e.g., resorcinol).

Experimental design: - Simulate oxidative environments (pH 9–10, 30°C, 6% HO) and monitor degradation products via LC-MS. Compare with regulatory thresholds (e.g., ≤1.5% in final formulations) .

Q. What strategies resolve contradictions in genotoxicity data for this compound?

Answer: Conflicting Ames test results may arise from:

- Nitrosamine contamination (e.g., during synthesis). Mitigate via strict control of amine precursors and storage conditions (pH < 5, inert atmosphere) .

- Metabolic activation differences between bacterial and mammalian systems. Use micronucleus assays in human keratinocytes to confirm in vitro findings .

Q. How to optimize synthetic routes to minimize byproducts like 3-amino-4-methoxyphenyl derivatives?

Answer: Key steps for high-purity synthesis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.